Methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate is a chemical compound that serves as a key intermediate in the synthesis of various pharmaceuticals. It is particularly notable for its role in the production of fexuprazan, a novel potassium-competitive acid blocker used in the treatment of gastroesophageal reflux disease (GERD) . The compound’s structure includes a pyrrole ring substituted with a methoxy group, a carboxylate ester, and a difluorophenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate typically involves a multi-step process. One common method starts with sodium p-tolylsulfinate as the starting material. The first step involves optimizing experimental parameters to obtain a high yield of the intermediate compound. This is followed by dehydration to form an isonitrile compound. Finally, impurities are identified and converted into the target product through a one-pot method, resulting in a high yield and purity .
Industrial Production Methods
For industrial production, the synthesis process is scaled up to ensure cost-effectiveness and efficiency. The use of inexpensive raw materials and a simplified procedure are crucial for achieving high yields and purity on a large scale. The process involves careful control of reaction conditions and the use of optimized catalysts to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .
Scientific Research Applications
Methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as anti-inflammatory and anti-tumor properties.
Medicine: As a key intermediate in the synthesis of fexuprazan, it plays a crucial role in the development of treatments for GERD and other acid-related disorders.
Mechanism of Action
The mechanism of action of methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. In the context of its role as an intermediate in the synthesis of fexuprazan, the compound contributes to the inhibition of H+, K±ATPase, an enzyme responsible for gastric acid secretion. This inhibition is competitive and reversible, leading to a reduction in gastric acid production and providing relief from GERD symptoms .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2,4-difluorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate
- Methyl 5-(2,4-difluorophenyl)-4-hydroxy-1H-pyrrole-3-carboxylate
Uniqueness
Methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its role as a key intermediate in the synthesis of fexuprazan highlights its importance in pharmaceutical chemistry, distinguishing it from other similar compounds .
Properties
IUPAC Name |
methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO3/c1-18-12-9(13(17)19-2)6-16-11(12)8-4-3-7(14)5-10(8)15/h3-6,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNUDNHYRCDZDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC=C1C(=O)OC)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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